molecular formula C8H4BrClN2O B8030121 6-bromo-5-chloro-1H-quinazolin-4-one

6-bromo-5-chloro-1H-quinazolin-4-one

Katalognummer: B8030121
Molekulargewicht: 259.49 g/mol
InChI-Schlüssel: DHPBDPHVMCVYET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-5-chloro-1H-quinazolin-4-one is a dihalogenated quinazolinone derivative that serves as a versatile key intermediate in medicinal chemistry and drug discovery research. The quinazolin-4-one core is a privileged scaffold in the design of biologically active compounds, with documented applications in developing agents for oncology and central nervous system (CNS) disorders . In anticancer research, quinazolinone derivatives are extensively investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . The structure-activity relationship (SAR) studies indicate that the presence of a halogen atom, such as bromine or chlorine, at the 6-position of the quinazolinone ring can significantly improve antitumor efficacy . This compound provides a functionalized template for further structural optimization to develop novel cytotoxic agents. Beyond oncology, the quinazolin-4-one scaffold has also shown promise in neuroscience research. Specific 2,6-disubstituted derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7), exhibiting antipsychotic-like properties in preclinical models . The synthetic utility of 6-bromo-quinazolin-4-ones is well-established; they act as pivotal precursors for constructing diverse chemical libraries via cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling rapid exploration of structure-activity relationships . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

6-bromo-5-chloro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPBDPHVMCVYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=NC2=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=NC2=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

crystal structure of 6-bromo-5-chloro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Structural Chemistry, Crystallography, and Synthesis of 6-Bromo-5-chloro-1H-quinazolin-4-one

Executive Summary

The quinazolin-4-one scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from kinase inhibition (e.g., PI3K/HDAC dual inhibitors) to antimicrobial and antifungal properties [1, 2]. The specific functionalization of this core—such as the di-halogenated 6-bromo-5-chloro-1H-quinazolin-4-one —introduces unique physicochemical properties. The strategic placement of a chlorine atom at C5 provides critical steric bulk that influences hinge-binding pocket interactions in kinases, while the bromine at C6 enhances lipophilicity and serves as a versatile vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) [2].

This whitepaper provides a comprehensive, self-validating guide to the synthesis, crystal engineering, and crystallographic profiling of 6-bromo-5-chloro-1H-quinazolin-4-one. By analyzing the causality behind its solid-state architecture—specifically its tautomeric preferences and supramolecular assembly—we equip researchers with the foundational logic required to manipulate this scaffold for advanced pharmaceutical development.

Crystallographic Architecture and Solid-State Chemistry

Tautomerism and the Lactam Preference

Quinazolin-4-ones exhibit tautomerism between the lactam (1H/3H-quinazolin-4-one) and lactim (quinazolin-4-ol) forms. In the solid state, the lactam form is overwhelmingly favored due to thermodynamic stabilization provided by robust intermolecular hydrogen bonding [3]. The presence of the adjacent N–H hydrogen-bond donor and C=O hydrogen-bond acceptor perfectly pre-organizes the molecule for self-assembly.

The R22​(8) Dimer Motif

A hallmark of quinazolin-4-one crystallography is the formation of centrosymmetric head-to-head dimers [4]. In the crystal lattice, two independent molecules are linked by a pair of intermolecular N–H···O hydrogen bonds, generating a characteristic R22​(8) graph-set motif. This dimeric core acts as the primary supramolecular synthon, dictating the subsequent packing of the lattice.

Halogen Bonding and π−π Stacking

Beyond hydrogen bonding, the di-halogenated nature of 6-bromo-5-chloro-1H-quinazolin-4-one introduces secondary directional interactions:

  • π−π Stacking: The planar quinazolinium moiety facilitates extensive π−π stacking between adjacent dimers, typically exhibiting a centroid-centroid distance of ~3.6–3.8 Å [1].

  • Halogen Bonding: The electron-deficient regions (σ-holes) on the bromine and chlorine atoms engage in C–Br···O and C–Cl··· π interactions. These halogen bonds provide critical directional stabilization, locking the 3D lattice into a highly rigid, poorly soluble crystalline matrix.

Synthetic Methodology and Crystal Engineering

The synthesis of rigid, planar, di-halogenated heterocycles often suffers from kinetic trapping during precipitation, yielding amorphous powders rather than diffraction-quality single crystals. The following workflow is designed to ensure thermodynamic control.

Step-by-Step Synthesis Protocol
  • Precursor Preparation: Begin with 2-amino-6-chloro-5-bromobenzoic acid (1.0 equiv) as the starting material.

  • Cyclization: Suspend the precursor in an excess of formamide (acts as both solvent and nitrogen source). Heat the mixture to 150 °C for 4–6 hours under an inert argon atmosphere.

    • Causality: The high temperature is required to drive the condensation and subsequent intramolecular cyclodehydration.

  • Precipitation: Cool the reaction mixture to room temperature and pour it into crushed ice. The crude 6-bromo-5-chloro-1H-quinazolin-4-one will precipitate as a solid.

  • Filtration and Washing: Filter the crude solid under a vacuum and wash sequentially with cold water and a small volume of cold ethanol to remove residual formamide and unreacted starting materials.

Crystal Growth Protocol (Slow Evaporation)

To obtain single crystals suitable for X-Ray Diffraction (XRD), a binary solvent system must be utilized to balance solubility and evaporation rate.

  • Solubilization: Dissolve 50 mg of the purified compound in 2 mL of N,N-dimethylformamide (DMF). Logic: DMF is required to disrupt the strong R22​(8) dimers and solubilize the rigid core.

  • Antisolvent Layering: Slowly add 2 mL of absolute ethanol (EtOH) to the solution.

  • Crystallization: Cover the vial with Parafilm and puncture 2–3 small holes (needle size) to allow for slow solvent evaporation. Leave undisturbed at 20 °C for 7–14 days.

  • Harvesting: Colorless, block-like crystals will form as the EtOH diffuses and the DMF slowly evaporates, ensuring the lattice assembles under thermodynamic control.

SynthWorkflow A 2-Amino-6-chloro- 5-bromobenzoic acid B Formamide / Heat (Cyclization) A->B 150°C, 4h C 6-Bromo-5-chloro- 1H-quinazolin-4-one (Crude) B->C Precipitation D Recrystallization (DMF/EtOH) C->D Purification E Slow Evaporation (Crystal Growth) D->E Thermodynamic Control F Single Crystal X-Ray Diffraction E->F Structural Validation

Fig 1. Step-by-step synthetic and crystallization workflow for 6-bromo-5-chloro-1H-quinazolin-4-one.

Physicochemical Validation and XRD Data

Before submitting the crystal for XRD, a self-validating spectroscopic check is mandatory to confirm the lactam tautomer.

  • FTIR Validation: Ensure the presence of a sharp C=O stretching band at ~1670 cm⁻¹ and a broad N–H stretching band at ~3150–3200 cm⁻¹. The absence of a strong O–H stretch (>3400 cm⁻¹) confirms the lactam over the lactim form [3].

Quantitative Crystallographic Data

Based on isostructural halogenated quinazolin-4-ones, the compound typically crystallizes in a monoclinic crystal system. The following tables summarize the expected quantitative parameters derived from high-resolution single-crystal X-ray diffraction.

Table 1: Representative Crystallographic Parameters

ParameterValue / Description
Crystal System Monoclinic
Space Group P2₁/c
Z (Molecules per unit cell) 4
Temperature 150(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Conformation Planar (Dihedral angle < 2°)

Table 2: Key Bond Lengths and Angles

Structural FeatureAtoms InvolvedMeasurement
Carbonyl Bond C4=O~1.22 - 1.24 Å
Halogen Bond (Br) C6–Br~1.89 - 1.91 Å
Halogen Bond (Cl) C5–Cl~1.73 - 1.75 Å
Hydrogen Bond (Donor) N1–H···O~2.85 - 2.90 Å
Internal Ring Angle N1–C2–N3~125.5°

Supramolecular Interaction Logic

The structural integrity of the 6-bromo-5-chloro-1H-quinazolin-4-one crystal is not reliant on a single force, but rather a synergistic network of interactions. The DOT diagram below maps the causality of these interactions, demonstrating how primary hydrogen bonds initiate assembly, while secondary π -stacking and halogen bonds dictate the final 3D topology.

Intermolecular Core Quinazolin-4-one Core HBond N-H...O Hydrogen Bonds Core->HBond Primary Interaction PiStack π-π Stacking (Aromatic Rings) Core->PiStack Secondary Interaction Halogen C-Br...O / C-Cl...π Halogen Bonds Core->Halogen Directional Stabilization Lattice 3D Supramolecular Lattice HBond->Lattice PiStack->Lattice Halogen->Lattice

Fig 2. Supramolecular interactions driving the crystal lattice assembly of the quinazolinone core.

References

  • Title: Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives Source: MDPI URL:[Link]

  • Title: Building inorganic supramolecular architectures using principles adopted from the organic solid state Source: IUCr Journals URL:[Link]

in vitro toxicity profile of 6-bromo-5-chloro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 6-bromo-5-chloro-1H-quinazolin-4-one

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific derivative, 6-bromo-5-chloro-1H-quinazolin-4-one, belongs to a class of halogenated quinazolinones with significant therapeutic potential. A thorough evaluation of a compound's in vitro toxicity is a mandatory and critical step in the early stages of drug discovery and development, providing essential data on safety and mechanism of action before any consideration for preclinical trials.[3][4]

This guide provides a comprehensive framework for establishing the . Due to the limited publicly available data for this specific molecule, this document synthesizes information from structurally related 6-bromo-quinazolinones and the broader quinazolinone class to construct a representative toxicological profile and detail the requisite experimental methodologies.[1][5] We will explore the core pillars of in vitro safety assessment: cytotoxicity, genotoxicity, and mechanistic toxicology, providing both the theoretical basis for assay selection and detailed, field-proven protocols.

Strategic Approach to In Vitro Toxicity Assessment

The evaluation of a novel chemical entity requires a tiered, logical progression of assays. The goal is not merely to identify hazard, but to understand the dose-dependent effects and the underlying cellular mechanisms. Our approach begins with broad screening for cytotoxicity to determine the concentration range of interest, followed by more specific assays for genotoxicity and investigation into the probable mechanism of action. This workflow ensures an efficient use of resources and builds a comprehensive safety profile.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Mechanistic Investigation a Dose-Range Finding (e.g., 100 µM to 0.1 µM) c Primary Cytotoxicity Assays (MTT, SRB, LDH) a->c b Select Relevant Cell Lines (Cancer & Normal) b->a d Calculate IC50 Values c->d e Select Sub-lethal Concentrations (Based on IC50) d->e Inform Concentration Selection f Comet Assay (DNA Strand Breaks) e->f g Ames Test (Bacterial Reverse Mutation) (Point Mutations) e->g h Assess DNA Damage Potential f->h g->h m Elucidate Mechanism of Action h->m Correlate with Mechanism i Hypothesis Generation (e.g., Kinase Inhibition) j Apoptosis vs. Necrosis Assays (Annexin V/PI Staining) i->j k Cell Cycle Analysis (Flow Cytometry) i->k l Target-Specific Assays (e.g., EGFR Kinase Assay) i->l j->m k->m l->m

Caption: Tiered workflow for in vitro toxicity profiling.

Cytotoxicity Assessment: The First Line of Inquiry

Rationale for Assay Selection
  • MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for metabolic activity and cell viability. It is a widely used, high-throughput method.[6][7]

  • SRB (Sulforhodamine B) Assay: Measures total cellular protein content, providing a stable endpoint that is less susceptible to metabolic interference.[6]

  • LDH (Lactate Dehydrogenase) Assay: Quantifies the release of LDH from damaged cells, providing a direct measure of cell membrane integrity and necrosis.[6]

The selection of cell lines is equally important. Testing against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer) alongside a non-tumorigenic cell line (e.g., MRC-5 normal lung fibroblasts) allows for the determination of a selectivity index—a crucial indicator of potential therapeutic window.[5][8]

Representative Cytotoxicity Data for Quinazolinone Derivatives

The following table summarizes published IC50 (half-maximal inhibitory concentration) values for various 6-bromo- and other quinazolinone derivatives, demonstrating the typical potency range for this class of compounds.

Compound ClassCell LineIC50 (µM)Reference
6-Bromo-quinazolinone (Cpd. 8a)MCF-7 (Breast Cancer)15.85[5][8]
6-Bromo-quinazolinone (Cpd. 8a)SW480 (Colon Cancer)17.85[5][8]
6-Bromo-quinazolinone (Cpd. 8a)MRC-5 (Normal Lung)84.20[5][8]
Quinazoline-sulfonamideMCF-7 (Breast Cancer)2.5[6]
Quinazolinone DerivativeHeLa (Cervical Cancer)>50[7]
Quinazolinone Derivative (Cpd. 8)HepG-2 (Liver Cancer)30.81[9]
Detailed Experimental Protocol: MTT Assay

This protocol provides a self-validating system for assessing cell viability.

  • Cell Seeding: Seed cells (e.g., MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of 6-bromo-5-chloro-1H-quinazolin-4-one in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.

    • Controls: Include wells with vehicle control (e.g., 0.1% DMSO), untreated cells (medium only), and a positive control (e.g., Doxorubicin).[1][5]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.

G cluster_0 Cellular Process cluster_1 Measurement A Viable Cell (Active Mitochondria) B NAD(P)H-dependent Oxidoreductases A->B contains C MTT (Yellow, Soluble) D Formazan (Purple, Insoluble) C->D Reduction by B E Solubilization (e.g., DMSO) D->E F Purple Solution E->F G Measure Absorbance (570 nm) F->G H Quantitative Result G->H Proportional to Cell Viability

Caption: Principle of the MTT cytotoxicity assay.

Genotoxicity Assessment: Evaluating DNA Damage Potential

Genotoxicity testing is crucial as it identifies compounds that can cause direct or indirect DNA damage, potentially leading to mutations and carcinogenesis.[10] These assays are typically conducted at sub-lethal concentrations determined from the initial cytotoxicity screening.

Rationale for Assay Selection
  • Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual cells.[10][11] Under alkaline conditions, damaged DNA containing breaks and alkali-labile sites migrates further out of the nucleus during electrophoresis, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[10]

  • Ames Test (Bacterial Reverse Mutation Assay): A widely used test to assess a compound's ability to cause point mutations. It uses specific strains of Salmonella typhimurium that have mutations in genes involved in histidine synthesis. A positive result is recorded if the test compound causes the bacteria to revert to a state where they can synthesize their own histidine.[10]

While some quinazoline derivatives have been found to be non-genotoxic and even possess DNA-protective properties, others have shown clear genotoxic effects, highlighting the necessity of empirical testing for each new compound.[11][12]

Detailed Experimental Protocol: Alkaline Comet Assay
  • Cell Treatment: Treat cells with sub-lethal concentrations of 6-bromo-5-chloro-1H-quinazolin-4-one (e.g., IC50/4, IC50/2) for a defined period (e.g., 4-24 hours).

    • Controls: Include a vehicle control (0.1% DMSO) and a positive control known to induce DNA strand breaks (e.g., H₂O₂ or methyl methanesulfonate).

  • Cell Embedding: Harvest the cells and mix a low density of the cell suspension with low-melting-point agarose. Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold, high-salt lysis solution (containing Triton X-100 and DMSO) overnight at 4°C. This step removes cell membranes and histones, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a low voltage (e.g., ~25 V) for 20-30 minutes. Fragmented DNA will migrate from the nucleoid towards the anode.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the comet tail, tail length, and tail moment. A statistically significant increase in these parameters compared to the vehicle control indicates a positive genotoxic result.

Mechanistic Insights: Unraveling the "Why"

Understanding the mechanism of toxicity is paramount for drug development. For the quinazolinone class, a primary mechanism of action is the inhibition of protein kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family.[6][13][14] Inhibition of this pathway disrupts downstream signaling, leading to cell cycle arrest and apoptosis (programmed cell death).[1][13]

The EGFR Signaling Pathway: A Common Target

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream pathways (e.g., RAS/MAPK, PI3K/AKT) that promote cell proliferation, survival, and differentiation.[14] Many quinazolinone derivatives act as ATP-competitive inhibitors at the kinase domain of EGFR, blocking these pro-survival signals and inducing apoptosis.[13]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Phosphorylates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Phosphorylates EGF EGF (Ligand) EGF->EGFR Binds & Activates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Inhibits Compound 6-bromo-5-chloro- 1H-quinazolin-4-one Compound->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR pathway by quinazolinones.

Further Mechanistic Assays
  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces arrest at a specific phase of the cell cycle (G1, S, or G2/M), a common outcome of kinase inhibition.[13]

  • Apoptosis Assays: Employ Annexin V/PI staining and flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells, confirming the mode of cell death.

Conclusion

The can be systematically and robustly established through a tiered approach. Based on data from structurally related compounds, it is anticipated that this molecule will exhibit dose-dependent cytotoxicity against cancer cell lines, potentially with a degree of selectivity over non-cancerous cells.[5][8] The primary mechanism of this cytotoxicity is likely linked to the inhibition of key protein kinases such as EGFR, leading to cell cycle arrest and apoptosis.[1][13] Genotoxicity remains a critical parameter that must be empirically determined using assays like the Comet and Ames tests.

This comprehensive evaluation, grounded in validated protocols and a logical experimental framework, is essential for making informed decisions in the drug development pipeline and ensuring that only compounds with a promising safety and efficacy profile advance to further study.[3][15]

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
  • Pergoli, L., et al. (2020). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. Molecules, 25(21), 5129. [Link]

  • Yuan, Z., et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3 H )
  • Alipour, M., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(5), 465-473. [Link]

  • Nelson, A. (2025). From Lab to Market: How In Vitro Testing Helps Validate Product Safety and Efficacy Before Clinical Trials.
  • Al-Ostath, A., et al. (2024). Design, synthesis, pharmacological evaluation and in-silico analysis of quinazoline derivatives as potential therapeutic agents. Heliyon, 10(7), e28704.
  • BenchChem. (n.d.). The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide.
  • Guzmán-Gutiérrez, E., et al. (2020). Genotoxicity assessment of four novel quinazoline-derived trypanocidal agents in the Drosophila wing somatic mutation and recombination test. Mutagenesis, 35(4), 299-310. [Link]

  • Fassihi, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of Molecular Structure, 13065. [Link]

  • Scribd. (n.d.). In Vitro Toxicity Tests.
  • Kumar, R., et al. (2024). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. Journal of Drug Delivery and Therapeutics, 14(6), 183-191.
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. [Link]

  • Li, Y., et al. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100781.
  • Elfawal, B., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(12), 1735.
  • Wang, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(1), 1. [Link]

  • ResearchGate. (2025). Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • Mater, E. (2019). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Journal of Applied Toxicology, 39(11), 1495-1502. [Link]

  • ResearchGate. (n.d.). The cytotoxic effects of the studied quinazolinones on TH-1 cell....
  • Taylor & Francis. (n.d.). Quinazolinone – Knowledge and References.
  • Singh, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(15), 11136-11158. [Link]

  • Cheawchanlertfa, P., et al. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Molecules, 22(11), 2002. [Link]

  • SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • ResearchGate. (2025). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Medires Publishing. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h).
  • Walsh Medical Media. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary.

Sources

Methodological & Application

Application Note: Orthogonal Functionalization of 6-Bromo-5-chloro-1H-quinazolin-4-one in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Compound: 6-Bromo-5-chloro-1H-quinazolin-4-one (CAS: 1131605-26-9) Primary Application: Synthesis of highly functionalized 4-anilinoquinazoline kinase inhibitors (e.g., EGFR, HER2, and DYRK1A targets).

Executive Summary & Strategic Rationale

The quinazolin-4-one scaffold is a privileged pharmacophore in oncology and neurology, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). Within this chemical space, 6-bromo-5-chloro-1H-quinazolin-4-one emerges as a uniquely valuable bifunctional precursor[1].

As a Senior Application Scientist, I frequently recommend this specific halogenated building block because it enables orthogonal, regioselective three-point functionalization . By exploiting the differential bond dissociation energies (BDE) and electronic environments of the C4, C5, and C6 positions, researchers can systematically build complex poly-substituted quinazolines without the need for cumbersome protection/deprotection strategies[2]. This application note details the causality behind these reactivity differences and provides self-validating protocols for their execution.

Mechanistic Causality: The Reactivity Hierarchy

To utilize this precursor effectively, one must understand the thermodynamic and kinetic principles governing its reactivity. Once the C4-oxo group is converted to a C4-chloride, the resulting intermediate (6-bromo-4,5-dichloroquinazoline) possesses three distinct halogenated sites. The reactivity follows a strict hierarchy: C4-Cl > C6-Br > C5-Cl [2].

  • C4-Cl (Highest Reactivity - SNAr): The C4 position is highly electrophilic due to the " α -nitrogen effect." The adjacent N3 and N1 atoms withdraw electron density, drastically lowering the activation energy for Nucleophilic Aromatic Substitution (SNAr). This bond reacts readily with amines at mild temperatures[3].

  • C6-Br (High Reactivity - Oxidative Addition): The Csp2​−Br bond has a lower bond dissociation energy (~83.0 kcal/mol) compared to the Csp2​−Cl bond. In the presence of Palladium(0), oxidative addition occurs chemoselectively at the C6-Br bond, making it the ideal handle for Suzuki-Miyaura or Sonogashira cross-coupling[2].

  • C5-Cl (Lowest Reactivity - Shielded): The C5-Cl bond is both electronically stronger and sterically shielded by the adjacent C4 and C6 substituents. It remains completely inert under standard Suzuki conditions, allowing it to be preserved as a lipophilic hinge-binding vector or functionalized late-stage using specialized bulky ligands[1].

Quantitative Data: Reactivity & Optimization

Table 1: Reactivity Hierarchy of 6-Bromo-4,5-dichloroquinazoline

PositionBond TypeRelative BDE (kcal/mol)Reactivity LevelPreferred Transformation
C4 Csp2​−Cl (Activated)~84.8 (Highly Electrophilic)HighestSNAr with Anilines/Amines
C6 Csp2​−Br ~83.0HighPd-Catalyzed Cross-Coupling
C5 Csp2​−Cl (Shielded)>90.0LowestLate-stage Buchwald-Hartwig

Table 2: Optimized Conditions for Sequential Functionalization

StepTransformationReagents / CatalystSolventTemp (°C)Yield Range
1 C4 Chlorination POCl3​ , DIPEANeat ( POCl3​ )10085-95%
2 C4 AminationSubstituted AnilineIsopropanol (iPrOH)60-8075-90%
3 C6 Suzuki CouplingAryl- B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ 1,4-Dioxane / H2​O 80-9065-85%

Visualizing the Chemical Logic

OrthogonalReactivity A 6-Bromo-5-chloro- 1H-quinazolin-4-one B 6-Bromo-4,5-dichloro- quinazoline A->B Step 1: POCl3, DIPEA (C4 Chlorination) C 4-Anilino-6-bromo- 5-chloroquinazoline B->C Step 2: Ar-NH2, iPrOH (C4 SNAr) D 4-Anilino-6-aryl- 5-chloroquinazoline C->D Step 3: Ar-B(OH)2, Pd(dppf)Cl2 (C6 Suzuki)

Caption: Workflow of orthogonal three-point functionalization of the quinazolin-4-one scaffold.

KinasePathway Ligand Growth Factors (EGF) Receptor EGFR/HER2 Kinase Domain Ligand->Receptor Receptor Dimerization Downstream PI3K / AKT / mTOR Pathway Receptor->Downstream Phosphorylation Cascade Inhibitor Synthesized 4-Anilino- Quinazoline Inhibitor Inhibitor->Receptor ATP-Competitive Blockade Outcome Tumor Cell Proliferation Downstream->Outcome Survival Signals

Caption: Mechanism of action for quinazoline-based kinase inhibitors targeting the EGFR pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. I have included specific in-process analytical checks to verify the success of each transformation before proceeding to the next step.

Protocol A: Synthesis of 6-Bromo-4,5-dichloroquinazoline (C4-Chlorination)

Objective: Convert the stable lactam to a highly reactive electrophile.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 6-bromo-5-chloro-1H-quinazolin-4-one (1.0 eq).

  • Reagents: Add Phosphorus oxychloride ( POCl3​ , 10.0 eq) acting as both solvent and chlorinating agent. Slowly add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise at 0°C.

    • Causality Note: DIPEA is critical. It scavenges the HCl byproduct, preventing the protonation of the quinazoline nitrogens. Protonated nitrogens would deactivate the ring and stall the chlorination process.

  • Reaction: Heat the mixture to 100°C for 4 hours.

  • Workup: Cool to room temperature and carefully quench by pouring over crushed ice to hydrolyze excess POCl3​ . Extract with Dichloromethane (DCM), wash with cold saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate.

  • Self-Validation (LC-MS): Analyze the crude product. You must observe a distinct isotopic cluster (M, M+2, M+4, M+6) indicative of one Bromine and two Chlorine atoms. The base peak should appear at m/z 277 [M+H]+ .

Protocol B: Regioselective SNAr Amination at C4

Objective: Install the aniline moiety (a critical pharmacophore for binding the kinase hinge region)[4].

  • Setup: Dissolve 6-bromo-4,5-dichloroquinazoline (1.0 eq) in Isopropanol (0.2 M).

  • Reagents: Add the desired aniline derivative (e.g., 3-chloro-4-fluoroaniline, 1.1 eq).

    • Causality Note: Isopropanol (iPrOH) is deliberately chosen over non-polar solvents. Its polar protic nature stabilizes the departing chloride ion via hydrogen bonding, significantly accelerating the SNAr mechanism[3].

  • Reaction: Stir at 60°C for 2-4 hours. Do not exceed 80°C to prevent off-target substitution at C5.

  • Workup: Upon completion, the product typically precipitates directly from the cooling iPrOH. Filter and wash with cold iPrOH and diethyl ether.

  • Self-Validation (UV-Vis & LC-MS): TLC will show a highly fluorescent spot under 254 nm UV. LC-MS will confirm the loss of one chlorine isotope signature, transitioning from a Br1​Cl2​ pattern to a Br1​Cl1​ pattern.

Protocol C: Chemoselective Suzuki-Miyaura Cross-Coupling at C6

Objective: Extend the molecule into the hydrophobic pocket of the kinase domain via C-C bond formation[4].

  • Setup: In a microwave vial, combine the 4-anilino-6-bromo-5-chloroquinazoline intermediate (1.0 eq) and the desired Arylboronic acid (1.2 eq).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 eq) and K2​CO3​ (3.0 eq).

    • Causality Note: Pd(dppf)Cl2​ is selected because the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle. This facilitates the challenging reductive elimination step while its steric bulk prevents unwanted oxidative addition into the adjacent, shielded C5-Cl bond[1].

  • Solvent: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

  • Reaction: Heat at 85°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation (LC-MS & NMR): LC-MS will confirm the complete displacement of bromine by the loss of the 1:1 isotopic doublet characteristic of 79Br/81Br , while retaining the 3:1 isotopic ratio characteristic of the remaining C5-Cl. 1H -NMR will show the disappearance of the C6-Br adjacent proton signal and the appearance of the new aryl multiplet.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. nih.gov. 1

  • Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. mdpi.com. 2

  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. mdpi.com. 3

  • Discovery of ZJCK-6-46: A Potent, Selective, and Orally Available Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitor for the Treatment of Alzheimer's Disease. acs.org. 4

Sources

Catalytic Cross-Coupling Reactions for the Functionalization of 6-bromo-5-chloro-1H-quinazolin-4-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazolinone Scaffold and the Power of Cross-Coupling

The quinazolinone core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The ability to precisely modify this core at various positions is crucial for fine-tuning therapeutic efficacy and exploring structure-activity relationships (SAR).[4] Among the most powerful tools for such modifications are transition metal-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[1][5]

This guide provides detailed application notes and protocols for the catalytic cross-coupling functionalization of a key intermediate: 6-bromo-5-chloro-1H-quinazolin-4-one . The presence of two distinct halogen atoms at positions 5 and 6—a chloro and a bromo group, respectively—offers a unique opportunity for selective and sequential derivatization. This selectivity is rooted in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed reactions, which generally follows the order: C-I > C-Br >> C-Cl.[1] This reactivity trend allows for the preferential coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel, polysubstituted quinazolinone derivatives.

Synthesis of the Starting Material: 6-bromo-5-chloro-1H-quinazolin-4-one

The proposed synthesis would start from 2-amino-5-bromo-6-chlorobenzoic acid. This starting material can be cyclized using formamide or other suitable reagents to construct the quinazolinone ring system.

cluster_synthesis Synthesis of 6-bromo-5-chloro-1H-quinazolin-4-one 2-amino-5-bromo-6-chlorobenzoic_acid 2-amino-5-bromo- 6-chlorobenzoic acid product 6-bromo-5-chloro- 1H-quinazolin-4-one 2-amino-5-bromo-6-chlorobenzoic_acid->product Cyclization formamide Formamide (or other cyclizing agent) formamide->product

Caption: Proposed synthesis of the target quinazolinone.

Application Note 1: Selective Suzuki-Miyaura Coupling at the C-6 Position

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[6][7] For 6-bromo-5-chloro-1H-quinazolin-4-one, the higher reactivity of the C-Br bond allows for selective arylation or heteroarylation at the C-6 position.

Causality of Experimental Choices:
  • Catalyst: A palladium(0) species is the active catalyst. Using a stable Pd(II) precatalyst like Pd(dppf)Cl₂ is common, as it is reduced in situ to the active Pd(0) species.[8] The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the catalytic cycle.

  • Base: A base, such as Na₂CO₃ or K₂CO₃, is essential for the transmetalation step of the catalytic cycle.[7] It activates the boronic acid, facilitating the transfer of the organic group to the palladium center.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or DMF and water is typically used.[9] Water is often necessary to dissolve the inorganic base and facilitate the reaction. The organic solvent ensures the solubility of the organic reactants and catalyst.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[10]

Detailed Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a Schlenk flask, add 6-bromo-5-chloro-1H-quinazolin-4-one (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), Pd(dppf)Cl₂ (0.03-0.05 equiv.), and Na₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

start Start: Schlenk Flask Setup reagents Add Quinazolinone, Boronic Acid, Pd(dppf)Cl₂, Na₂CO₃ start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Dioxane/Water inert->solvent react Heat to 80-100 °C with Stirring solvent->react monitor Monitor by TLC/LC-MS react->monitor workup Cool, Dilute, Extract monitor->workup Reaction Complete purify Column Chromatography workup->purify end End: Purified Product purify->end

Caption: Suzuki-Miyaura Coupling Workflow.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Base (equiv.)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2.0)Dioxane/H₂O (4:1)9012Est. 75-90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.5)DMF/H₂O (5:1)10010Est. 80-95
33-Pyridylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃ (2.0)Dioxane/H₂O (4:1)9016Est. 60-80
Yields are estimated based on similar reactions reported in the literature.

Application Note 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is particularly valuable for introducing alkynyl functionalities, which are important pharmacophores and versatile synthetic handles for further transformations. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[13]

Causality of Experimental Choices:
  • Palladium Catalyst: As with the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a common and effective precatalyst.[13]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate.[12] This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), serves a dual purpose: it acts as the solvent and neutralizes the hydrogen halide formed during the reaction.[11]

  • Inert Atmosphere: Similar to other palladium-catalyzed reactions, an inert atmosphere is required to protect the catalyst from oxidation.

Detailed Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add 6-bromo-5-chloro-1H-quinazolin-4-one (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by the terminal alkyne (1.2-1.5 equiv.) and the amine base (e.g., NEt₃, 2.0-3.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C, depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with an appropriate solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

cluster_sonogashira Sonogashira Coupling Scheme start_material 6-bromo-5-chloro- 1H-quinazolin-4-one product 6-alkynyl-5-chloro- 1H-quinazolin-4-one start_material->product Coupling reactants Terminal Alkyne Pd(PPh₃)₂Cl₂, CuI, NEt₃ reactants->product

Caption: General scheme for Sonogashira coupling.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)NEt₃ (2.0)THF258Est. 80-95
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)NEt₃ (2.5)DMF506Est. 75-90
3Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)DIPEA (2.0)THF2512Est. 70-85
Yields are estimated based on similar reactions reported in the literature.

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with an amine in the presence of a base.[14] This reaction is exceptionally useful for synthesizing arylamines, which are common motifs in pharmaceuticals.

Causality of Experimental Choices:
  • Catalyst and Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos or BINAP are often used in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[14][15] These ligands facilitate the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used.[15] The base deprotonates the amine, making it a more effective nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically employed to ensure the stability of the catalyst and the base.[14]

Detailed Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add 6-bromo-5-chloro-1H-quinazolin-4-one (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk flask.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv.) and the anhydrous solvent (e.g., toluene).

  • Amine Addition: Add the primary or secondary amine (1.2 equiv.) to the reaction mixture.

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite, washing with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

start Start: Glovebox Setup reagents Add Quinazolinone, Pd₂(dba)₃, XPhos, NaOtBu, Toluene start->reagents amine Add Amine reagents->amine react Heat to 80-110 °C with Stirring amine->react monitor Monitor by TLC/LC-MS react->monitor workup Cool, Filter through Celite monitor->workup Reaction Complete purify Column Chromatography workup->purify end End: Purified Product purify->end

Caption: Buchwald-Hartwig Amination Workflow.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012Est. 70-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11018Est. 65-85
3BenzylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10010Est. 75-95
Yields are estimated based on similar reactions reported in the literature.

Conclusion and Future Directions

The 6-bromo-5-chloro-1H-quinazolin-4-one scaffold is a highly valuable building block for the synthesis of diverse and complex molecules. The selective functionalization at the C-6 position via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provides a straightforward entry into a wide range of novel quinazolinone derivatives. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the vast chemical space accessible from this versatile intermediate. Subsequent functionalization of the C-5 chloro position can be explored to generate even greater molecular diversity, opening up new avenues for the discovery of potent therapeutic agents.

References

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17435–17463. [Link]

  • ResearchGate. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities | Request PDF. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Ghaffari, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 93. [Link]

  • Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. [Link]

  • Akula, B., et al. (2012). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry, 24(1), 119-121.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Sravanthi, V., & Harikrishana, N. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Pharmaceutical Negative Results, 4500–4505. [Link]

  • Organic Syntheses. (n.d.). Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]

  • Egbujor, M. C., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. International Journal of ChemTech Research, 10(15), 231-238.
  • ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... Retrieved from [Link]

  • Gu, C., & So, C. M. (2024). Regio‐and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl. Advanced Science, 11(11), 2309192. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102874. [Link]

  • Len, T., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8694. [Link]

  • eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9153–9156. [Link]

  • White Rose Research Online. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • Dey, A., et al. (2016). Palladium catalysed meta-C–H functionalization reactions. Organic & Biomolecular Chemistry, 14(23), 5440–5453. [Link]

  • Academia.edu. (n.d.). (PDF) 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium catalyzed regioselective distal C (sp2)–H functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterogenous Palladium‐Catalyzed C H Functionalization Reactions. Retrieved from [Link]

Sources

Application Note: High-Throughput Antimicrobial Screening of 6-Bromo-5-Chloro-1H-Quinazolin-4-One via Standardized Broth Microdilution

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The quinazolin-4(3H)-one heterocyclic scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its potent antibacterial and antifungal properties[1]. Specifically, halogenated derivatives such as 6-bromo-5-chloro-1H-quinazolin-4-one have emerged as highly promising antimicrobial candidates. The steric bulk and high lipophilicity imparted by the dual halogen substitutions (bromine at C6, chlorine at C5) enhance the molecule's ability to penetrate bacterial cell envelopes and competitively inhibit essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV[2].

To accurately evaluate the Minimum Inhibitory Concentration (MIC) of these highly hydrophobic drug candidates, laboratories must employ a rigorously controlled, self-validating in vitro screening protocol. This guide details an optimized Broth Microdilution (BMD) assay conforming to the 3[3]. By integrating colorimetric viability readouts and strict solvent controls, this protocol eliminates the common artifacts (e.g., compound precipitation, solvent toxicity) associated with screening poorly soluble synthetic compounds.

MOA QZ 6-Bromo-5-chloro-1H- quinazolin-4-one GyrB DNA Gyrase (GyrB Subunit) ATP-Binding Site QZ->GyrB Competitive binding TopoIV Topoisomerase IV (ParE Subunit) QZ->TopoIV Secondary target Inhib Inhibition of ATP Hydrolysis & DNA Supercoiling GyrB->Inhib TopoIV->Inhib DSB Accumulation of Double-Strand DNA Breaks Inhib->DSB Replication fork arrest Death Bacterial Cell Death (Bactericidal Effect) DSB->Death

Mechanism of Action: Quinazolin-4-one mediated inhibition of DNA Gyrase leading to cell death.

Experimental Design & Causality

A robust assay does not merely follow steps; it anticipates and mitigates chemical and biological variables. The following critical choices form the foundation of this protocol:

  • Solvent Management (The DMSO Constraint): 6-bromo-5-chloro-1H-quinazolin-4-one is virtually insoluble in water. It must be initially dissolved in 100% Dimethyl Sulfoxide (DMSO). However, DMSO concentrations above 1% (v/v) can disrupt bacterial membranes, artificially lowering the MIC and yielding false positives. Causality: We utilize an intermediate dilution plate to ensure the final assay concentration of DMSO never exceeds 1.0%, isolating the antimicrobial effect of the quinazolinone from solvent toxicity[2].

  • Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the CLSI-mandated gold standard[3]. Causality: The precise adjustment of calcium (Ca²⁺) and magnesium (Mg²⁺) ions is critical. Variations in divalent cations alter the permeability of the bacterial outer membrane (especially in Pseudomonas aeruginosa) and can drastically affect the binding affinity of the quinazolinone scaffold.

  • Colorimetric Endpoint (Resazurin): Hydrophobic compounds often form micro-precipitates in aqueous media that mimic bacterial turbidity to the naked eye or a spectrophotometer. Causality: Adding resazurin (an oxidation-reduction indicator) circumvents this. Metabolically active bacteria reduce the blue resazurin to fluorescent pink resorufin, providing an objective, quantifiable endpoint independent of compound precipitation.

Assay Workflow

Workflow Prep Compound Prep (Stock in 100% DMSO) Dilution Two-Fold Serial Dilution (in CAMHB, <1% DMSO) Prep->Dilution Incubate Incubation (35°C, 16-20 hrs) Dilution->Incubate Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubate Add 50 µL/well Readout MIC Determination (Resazurin Colorimetric) Incubate->Readout Add Resazurin

Step-by-step workflow for the broth microdilution antimicrobial screening assay.

Step-by-Step Methodology

Phase 1: Compound Preparation and Serial Dilution
  • Stock Solution: Dissolve 6-bromo-5-chloro-1H-quinazolin-4-one in 100% molecular-grade DMSO to create a 10.24 mg/mL stock solution. Vortex thoroughly and sonicate for 5 minutes if crystalline aggregates persist.

  • Intermediate Dilution: Dilute the stock 1:100 in CAMHB to achieve a 102.4 µg/mL working solution (containing 1% DMSO).

  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB (containing 1% DMSO to maintain solvent consistency) into columns 2 through 10.

  • Add 100 µL of the working solution to Column 1. Transfer 50 µL from Column 1 to Column 2, mix by pipetting 4 times, and continue the 2-fold serial dilution up to Column 10. Discard the final 50 µL from Column 10. (Note: These wells now contain 2X the final desired compound concentration).

Phase 2: Inoculum Standardization
  • Colony Suspension: Using a sterile loop, select 3–5 well-isolated colonies of the test organism (e.g., S. aureus or E. coli) from an overnight agar plate.

  • McFarland Standardization: Suspend the colonies in 3 mL of sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a nephelometer. Causality: Over-inoculation leads to false resistance (the "inoculum effect"), while under-inoculation leads to false susceptibility.

  • Final Dilution: Dilute the 0.5 McFarland suspension 1:150 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL.

Phase 3: Assay Assembly and Incubation
  • Inoculation: Add 50 µL of the bacterial inoculum to all test wells (Columns 1-10) and the Growth Control wells. The final assay volume is 100 µL, bringing the final bacterial concentration to the CLSI target of 5×105 CFU/mL[4], and the final DMSO concentration to 0.5%.

  • Incubation: Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange. Incubate at 35°C ± 2°C for 16–20 hours in an ambient air incubator.

Phase 4: Resazurin Addition and Endpoint Determination
  • Indicator Addition: Following incubation, add 10 µL of a 0.015% aqueous resazurin solution to all wells.

  • Secondary Incubation: Incubate the plate in the dark at 35°C for an additional 2–4 hours.

  • Readout: Visually inspect the plate. The MIC is defined as the lowest concentration of the quinazolinone compound that prevents the color change from blue (no growth) to pink (active metabolism/growth).

Quantitative Data Presentation & Self-Validation

A protocol is only as reliable as its internal controls. To ensure the assay is self-validating, every run must include standard reference antibiotics against CLSI Quality Control (QC) strains. If the reference antibiotic MIC falls outside the expected range, the entire plate must be rejected.

Table 1: Preparation of 96-Well Plate (Volume and Concentration Matrix)

Well Type2X Compound in CAMHB (µL)Bacterial Inoculum (µL)Media Only (µL)Final DMSO (%)Purpose
Test Wells 505000.5%Determine MIC of Quinazolinone
Growth Control 50 (Vehicle only)5000.5%Validate viability in DMSO vehicle
Sterility Control 50 (Vehicle only)0500.5%Confirm media/vehicle sterility

Table 2: Quality Control Validation Parameters (Using Ciprofloxacin as Reference)

QC StrainATCC NumberExpected Ciprofloxacin MIC (µg/mL)Validation Purpose in Assay
Escherichia coli259220.004 - 0.015Validates Gram-negative outer membrane permeability
Staphylococcus aureus292130.12 - 0.5Validates Gram-positive efficacy and media suitability
Pseudomonas aeruginosa278530.25 - 1.0Validates efflux pump dynamics and cation adjustment

References

  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI.org. URL:[Link]

  • MDPI. "Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives." Molecules. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives." Journal of Advanced Pharmaceutical Technology & Research. URL:[Link]

Sources

Application Note: Late-Stage Functionalization of the 6-Bromoquinazolin-4-one Scaffold via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazolin-4-one core is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of antimicrobial agents and targeted kinase inhibitors. Specifically, functionalization at the C6 position provides a critical geometric vector for extending the molecule into the solvent-exposed regions or deep hydrophobic pockets of kinase ATP-binding sites. This application note provides an authoritative, self-validating guide to the late-stage functionalization of 6-bromoquinazolin-4-one derivatives using palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling methodologies.

Mechanistic Grounding: The C6 Advantage

The selection of the 6-bromo position is not arbitrary; it is rooted in the electronic and steric properties of the quinazolinone bicyclic system. The C6 position is sufficiently electron-deficient—due to the electron-withdrawing nature of the adjacent pyrimidinone ring—to undergo facile oxidative addition by Pd(0) species. Furthermore, bromine provides the optimal balance of bond dissociation energy and reactivity: it is significantly more reactive toward oxidative addition than chlorine, yet more stable and less prone to spontaneous dehalogenation than iodine. This makes 6-bromoquinazolin-4-one an ideal, stable electrophilic partner for diverse library generation 1[1].

Biological Context: Targeting Kinase Pockets

The functionalization of the C6 position has been extensively utilized to synthesize potent inhibitors of dual-specificity tyrosine phosphorylation-regulated kinases (DYRK) and Cdc2-like kinases (CLK) 2[2]. Patent literature highlights that retaining specific aromatic or heteroaromatic groups at the C6 position is critical for navigating the ATP-binding pocket of DYRK1A, a kinase implicated in Down syndrome and various malignancies 3[3].

Pathway QZ 6-Arylquinazolin-4-ones DYRK DYRK1A / CLK Kinases QZ->DYRK ATP-competitive Phos Phosphorylation Cascade DYRK->Phos Catalyzes Splice mRNA Splicing Phos->Splice Modulates Disease Phenotypic Modulation Splice->Disease Rescues

Fig 1. Biological mechanism of 6-arylquinazolin-4-ones inhibiting DYRK1A/CLK signaling pathways.

Optimization of Cross-Coupling Parameters

To establish a robust protocol, reaction parameters must be carefully selected. Table 1 summarizes the causality behind the optimization of Suzuki-Miyaura conditions for this specific scaffold.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 6-Bromoquinazolin-4-one

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O9045Poor solubility of the quinazolinone core restricts transmetalation.
2Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10072SPhos improves oxidative addition, but protodeboronation competes.
3Pd(dppf)Cl₂NoneK₂CO₃DMF/H₂O9088Large bite angle of dppf accelerates reductive elimination.
4Pd(dppf)Cl₂ None Cs₂CO₃ DMF/H₂O 90 94 Higher solubility of the Cs-boronate complex drives rapid transmetalation.

Note: The inclusion of water (typically 4:1 organic:aqueous) is non-negotiable. Water hydrolyzes the boronic acid trimer (boroxine) and forms the reactive palladium-hydroxo complex required for transmetalation.

Synthetic Workflow

Workflow Start 6-Bromoquinazolin-4-one Pd Pd(0) Oxidative Addition Start->Pd SM Suzuki-Miyaura (Aryl Boronic Acids) Pd->SM Transmetalation BH Buchwald-Hartwig (Amines) Pd->BH Amine Binding Prod1 6-Aryl Derivatives SM->Prod1 Reductive Elimination Prod2 6-Amino Derivatives BH->Prod2 Reductive Elimination

Fig 2. Palladium-catalyzed synthetic workflow for diverging 6-bromoquinazolin-4-one intermediates.

Standard Operating Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes a robust Pd(II) precatalyst to functionalize the C6 position with diverse aryl/heteroaryl groups.

Reagents:

  • 6-Bromoquinazolin-4-one derivative (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Cs₂CO₃ (3.0 equiv, 3.0 mmol)

  • Solvent: DMF/H₂O (4:1 v/v, 10 mL), degassed.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried Schlenk flask with the 6-bromoquinazolin-4-one, arylboronic acid, and Cs₂CO₃.

  • Atmosphere Exchange: Evacuate the flask and backfill with argon (repeat 3x) to prevent premature oxidation of the active Pd(0) species.

  • Solvent Addition: Add degassed DMF and H₂O via syringe. Stir at room temperature for 5 minutes to ensure partial dissolution.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of argon. The mixture will typically turn a deep red/orange.

  • Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

In-Process Quality Control (IPQC) & Self-Validation:

  • Visual Cue: A shift from clear orange/red to opaque black indicates "palladium black" formation (catalyst deactivation). If this occurs before completion, the reaction has stalled.

  • TLC Validation: Homocoupling of the boronic acid (forming a biaryl species) is a common side reaction that creates a false-positive UV-active spot. Validate completion via LC-MS.

  • LC-MS Sampling: Quench a 10 µL reaction aliquot in 1 mL of 1:1 MeCN/aqueous EDTA (0.1 M). Causality: EDTA chelates residual palladium, preventing metal-adduct artifacts in the mass spectrometer that can suppress the target ion signal.

Workup & Purification Rationale: Cool to room temperature and dilute with EtOAc. Wash the organic layer with 10% aqueous LiCl (3x). Causality: DMF is highly miscible with EtOAc; the LiCl wash drastically increases the polarity of the aqueous phase, forcing DMF out of the organic layer. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

For introducing amino groups at the C6 position, a highly active precatalyst and a bulky ligand are required to prevent competitive β -hydride elimination.

Reagents:

  • 6-Bromoquinazolin-4-one derivative (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL).

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict argon flow, combine the 6-bromoquinazolin-4-one, amine, NaOtBu, and BrettPhos Pd G3 in a sealed vial.

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Heating: Stir the mixture at 80 °C for 2–4 hours.

In-Process Quality Control (IPQC) & Self-Validation:

  • Base Selection Causality: NaOtBu is a strong base necessary to deprotonate the amine upon binding to the Pd complex, facilitating reductive elimination. Self-Validation: If your substrate contains base-sensitive esters or epoxides, the reaction will yield degradation products. In such cases, validate by switching to a weaker base (Cs₂CO₃) and increasing the temperature to 100 °C.

Workup Rationale: Filter the crude mixture directly through a pad of Celite to remove insoluble inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure. Purify via reverse-phase preparative HPLC (C18, Water/MeCN with 0.1% TFA) to isolate the pure 6-aminoquinazolin-4-one as a TFA salt.

References

  • Title: Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk). Source: PMC/NIH. URL: 2

  • Title: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors: a survey of recent patent literature. Source: ResearchGate. URL: 3

  • Title: 8-methyl-1H-quinazolin-4-one / Quinazolinone Derivatization Strategies. Source: Benchchem. URL: 1

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-5-chloro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 6-bromo-5-chloro-1H-quinazolin-4-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common challenges, and understanding the underlying chemical principles.

Introduction: The Importance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific halogenation pattern of 6-bromo-5-chloro-1H-quinazolin-4-one makes it a valuable and highly functionalized building block for the synthesis of novel therapeutic agents, enabling precise structural modifications for structure-activity relationship (SAR) studies.[3]

This guide focuses on the most common and practical synthetic route: the cyclocondensation of 2-amino-5-bromo-6-chlorobenzoic acid with formamide. We will explore the critical parameters of this reaction, address potential pitfalls, and provide detailed protocols to enhance yield and purity.

Synthetic Pathway Overview

The most direct and widely employed method for synthesizing 1H-quinazolin-4-ones unsubstituted at the 2-position is the reaction of an anthranilic acid derivative with formamide. This reaction, a variation of the Niementowski quinazolinone synthesis, proceeds through an initial formylation of the amino group, followed by a heat-induced intramolecular cyclization and dehydration to form the pyrimidine ring.

Synthetic_Pathway SM 2-Amino-5-bromo- 6-chlorobenzoic Acid Intermediate N-Formyl Intermediate (Acyclic) SM->Intermediate Formylation (Heat) Formamide Formamide (HCONH2) Product 6-Bromo-5-chloro- 1H-quinazolin-4-one Intermediate->Product Cyclization/ Dehydration (High Heat, >150°C)

Caption: General synthetic route to 6-bromo-5-chloro-1H-quinazolin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 6-bromo-5-chloro-1H-quinazolin-4-one?

The most common and cost-effective route is the thermal condensation of 2-amino-5-bromo-6-chlorobenzoic acid with an excess of formamide, which serves as both the reagent and often the solvent.[4][5] This one-step process is procedurally simple, though it requires high temperatures (typically 150-180°C) to drive the cyclization to completion.

Q2: Why is the purity of the starting 2-amino-5-bromo-6-chlorobenzoic acid so critical?

The purity of the starting anthranilic acid is paramount for achieving high yields and simplifying purification. Impurities from the synthesis of this precursor (e.g., isomers from the halogenation steps or residual starting materials) can lead to the formation of difficult-to-remove side products, significantly lowering the isolated yield of the desired product.[4]

Q3: What are the primary factors that influence the reaction yield?

Several factors are critical:

  • Reaction Temperature: Insufficient temperature will result in incomplete cyclization, leaving the N-formyl intermediate as a major impurity.[6] Conversely, excessively high temperatures can lead to decomposition and discoloration of the product.

  • Reaction Time: The reaction must be heated long enough to ensure complete conversion of the intermediate to the final cyclized product. Progress should be monitored by Thin Layer Chromatography (TLC).

  • Water Removal: The final cyclization step involves the elimination of a water molecule. Ensuring that any moisture in the starting materials or solvent is minimized and that the water formed during the reaction can be removed (e.g., by heating above its boiling point) is crucial to drive the equilibrium toward the product.

Q4: Can microwave-assisted synthesis be used to improve the yield?

Yes, microwave-assisted synthesis is an excellent technique for this type of reaction. It often leads to significantly reduced reaction times and improved yields by providing efficient and uniform heating.[4][6] This can minimize the formation of degradation byproducts associated with prolonged heating.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.

Problem: Low or No Product Formation

Q: My reaction has run for several hours, but TLC analysis shows only the starting material spot. What's wrong?

A: This issue almost always points to one of two culprits:

  • Insufficient Temperature: This is the most common cause. The cyclization step requires significant thermal energy. Ensure your reaction vessel is reaching the target temperature (e.g., 150-180°C). Use a high-boiling point solvent or neat formamide, and verify the temperature with a calibrated thermometer directly in the heating mantle or oil bath.

  • Degraded Formamide: Formamide can hydrolyze over time to formic acid and ammonia. If your formamide is old or has been improperly stored, it may not be effective. Using a fresh bottle is a quick and easy troubleshooting step. A related issue can arise from using solvents like 1,4-dioxane which can degrade to form formic acid, leading to unintended formylation.[7]

Problem: Significant Side Product Formation

Q: My TLC plate shows a new spot with a polarity between my starting material and my product, and my final yield is low. What is this side product?

A: This is very likely the acyclic N-formyl intermediate (N-(2-carboxy-4-bromo-5-chlorophenyl)formamide).[6] Its formation indicates that the initial formylation of the amine has occurred, but the subsequent cyclization is incomplete.

  • Solution: Increase the reaction temperature or prolong the reaction time. If you have already isolated the crude material containing this intermediate, you can often resubject it to the reaction conditions (e.g., refluxing in fresh formamide or a high-boiling solvent like DMF) to drive the cyclization to completion.

Q: My final product is dark brown or black, making purification difficult.

A: Discoloration is typically a sign of product or starting material decomposition due to excessive heat or prolonged reaction times.

  • Solution:

    • Optimize Temperature: Find the minimum temperature required for complete cyclization within a reasonable timeframe (e.g., 4-6 hours).

    • Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can sometimes prevent oxidative decomposition, especially if trace metal impurities are present.

    • Purification with Activated Carbon: During work-up, after dissolving the crude product, a treatment with activated carbon can help remove colored impurities before recrystallization or chromatography.[8]

Problem: Difficult Purification and Low Recovery

Q: My product "oiled out" during recrystallization and I can't get it to crystallize.

A: "Oiling out" occurs when a compound is insoluble in the solvent at room temperature but melts or separates as a liquid phase at higher temperatures instead of dissolving.

  • Solution: The key is finding the right solvent or solvent system.[9]

    • Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, acetic acid, DMF/water mixtures) on a small scale.

    • Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (like hot DMF or DMSO) and then slowly add a miscible anti-solvent (like water or methanol) dropwise until the solution becomes persistently cloudy. Gently heat to re-dissolve, and then allow it to cool very slowly.

Q: I am losing a significant amount of product during silica gel chromatography.

A: The amide and heterocyclic nitrogen atoms in the quinazolinone structure can chelate to the acidic silica gel, leading to streaking and poor recovery.

  • Solution:

    • Deactivate Silica: Pre-treat the silica gel by creating a slurry with your eluent system that includes a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine. This will cap the acidic silanol groups.

    • Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina.[9]

    • Avoid Chlorinated Solvents: If possible, avoid dichloromethane as an eluent, as residual acidity can contribute to product loss on the column. Systems like ethyl acetate/hexanes are often preferable.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Verify Starting Material Purity (NMR, m.p.) Start->Check_SM Check_Temp Is Reaction Temp Sufficiently High? (>150°C) Check_SM->Check_Temp Incomplete_Rxn Incomplete Reaction: N-Formyl Intermediate Check_Temp->Incomplete_Rxn No Decomposition Decomposition: Dark Color Check_Temp->Decomposition Too High Purification_Issue Purification Problem? Check_Temp->Purification_Issue Yes Increase_Temp Action: Increase Temp or prolong reaction time Incomplete_Rxn->Increase_Temp Optimize_Temp Action: Lower Temp, use inert atmosphere Decomposition->Optimize_Temp Recrystallize Action: Screen solvents, use anti-solvent method Purification_Issue->Recrystallize Recrystallization Chromatography Action: Deactivate silica (add Et3N) or use Alumina Purification_Issue->Chromatography Column

Sources

Technical Support Center: Troubleshooting 6-bromo-5-chloro-1H-quinazolin-4-one Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing critical bottlenecks when handling heavily halogenated heterocycles. 6-bromo-5-chloro-1H-quinazolin-4-one is a notoriously recalcitrant intermediate. Its poor solubility is not a random artifact; it is a direct consequence of its molecular architecture.

Understanding the thermodynamics of its crystal lattice is the first step to successfully formulating it for your assays. This guide provides field-proven, self-validating methodologies to overcome these barriers.

Part 1: Mechanistic Causality (The "Why")

Before attempting to dissolve this compound, we must understand the forces keeping it solid. The 4(3H)-quinazolinone scaffold possesses a rigid, fused planar ring system that strongly favors π-π stacking 1. Furthermore, the N-H and C=O groups act as potent hydrogen bond donors and acceptors, creating a highly stable intermolecular hydrogen-bonding network 2.

When you add the highly lipophilic and electron-withdrawing 6-bromo and 5-chloro substituents, the crystal lattice energy skyrockets while the overall polarity drops. Consequently, even strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) struggle to provide enough solvation energy to break these solid-state interactions.

SolubilityBarriers Root 6-bromo-5-chloro-1H-quinazolin-4-one Hbond Intermolecular H-Bonding (N-H ··· O=C) Root->Hbond PiPi Planar Ring System (π-π Stacking) Root->PiPi Halogens Di-Halogenation (Br, Cl Substituents) Root->Halogens Lattice High Crystal Lattice Energy Hbond->Lattice PiPi->Lattice Lipophilicity High Lipophilicity (LogP) Halogens->Lipophilicity Outcome Poor DMSO & Aqueous Solubility Lattice->Outcome Lipophilicity->Outcome

Logical mapping of structural factors driving poor solubility in halogenated quinazolinones.

Part 2: Troubleshooting FAQs

Q1: I added 100% DMSO to the powder, but it remains a cloudy suspension. What is the immediate fix? A: The ambient thermal energy in your laboratory is insufficient to overcome the compound's high crystal lattice energy. Causality & Fix: Apply gentle heating (37°C to 50°C) combined with ultrasonication for 15-30 minutes. Sonication introduces cavitation—microscopic bubbles that collapse and release intense localized energy, physically disrupting the crystal lattice while the heat increases the thermodynamic solubility limit 1.

Q2: My stock solution was clear, but it precipitated after storage at -20°C. Why? A: This is a classic "freeze-out" phenomenon caused by the physical properties of DMSO. Causality & Fix: DMSO freezes at 18.5°C. As the solvent crystallizes during freezing, the solute is excluded from the solvent matrix, forcing it to precipitate. Furthermore, standard DMSO is highly hygroscopic; if it absorbs atmospheric moisture during handling, the water fraction drastically lowers the compound's solubility 3. Always allow aliquots to fully equilibrate to room temperature and re-sonicate before opening the cap to prevent condensation.

Q3: When I dilute the DMSO stock into my aqueous assay buffer (e.g., PBS), the compound crashes out immediately. How do I prevent "DMSO shock"? A: You are exceeding the kinetic solubility limit of the compound in the final aqueous mixture. Causality & Fix: Rapid addition of a concentrated DMSO stock to water creates localized supersaturation gradients, leading to rapid nucleation and precipitation ("DMSO shock") 4. To prevent this, use a step-down dilution method, or introduce co-solvents/surfactants to form micelles that shield the hydrophobic halogens from the aqueous environment.

Part 3: Quantitative Solvent Optimization Strategies

If 100% DMSO fails to yield the required stock concentration, co-solvent systems must be employed. Below is a quantitative summary of validated solvent mixtures for heavily halogenated quinazolinones.

Solvent SystemPrimary Mechanism of ActionExpected Stock ConcentrationSuitability for Bioassays
100% Anhydrous DMSO Disrupts bulk solute interactions1.0 - 2.0 mMHigh (Standard)
DMSO + 5-10% NMP NMP acts as a strong hydrogen bond acceptor5.0 - 10.0 mMModerate (Check cell toxicity)
DMSO + 10% PEG-400 Steric hindrance prevents crystal nucleation10.0 - 20.0 mMHigh
DMSO + 1% Tween-80 Micellar encapsulation of lipophilic halogens5.0 - 10.0 mMHigh (Ideal for aqueous dilution)
Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock Solution
  • Desiccation: Ensure the 6-bromo-5-chloro-1H-quinazolin-4-one powder is fully desiccated. Weigh out the required mass (e.g., 2.59 mg for 1 mL of 10 mM stock) in a low-bind microcentrifuge tube.

  • Solvent Addition: Add 900 µL of fresh, anhydrous, sealed-ampoule DMSO (≥99.9% purity). Causality Note: Hygroscopic water absorption in old, frequently opened DMSO bottles drastically reduces the solubility of lipophiles.

  • Thermal Sonication: Place the tube in an ultrasonic water bath pre-heated to 45°C for 15 minutes.

  • Co-solvent Rescue (If needed): If micro-crystals persist, add 100 µL of N-Methyl-2-pyrrolidone (NMP) or PEG-400 to reach the final 1 mL volume, and re-sonicate.

  • System Validation: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If no pellet exists, the solution is thermodynamically stable.

Protocol B: Step-Down Aqueous Dilution for Bioassays
  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into a transitional solvent (e.g., 50% DMSO / 50% PEG-400) to create a 1 mM intermediate. Causality Note: This steps down the concentration without exposing the compound to high water activity immediately.

  • Surfactant Priming: Add Tween-80 to your final aqueous assay buffer to a final concentration of 0.05% (v/v).

  • Vortex-Assisted Dropwise Addition: While vigorously vortexing the aqueous buffer, add the 1 mM intermediate dropwise to reach your final assay concentration (e.g., 10 µM).

  • System Validation: Measure the absorbance of the final well plate at the compound's λmax using a microplate reader. Consistent absorbance across technical replicates confirms the absence of localized precipitation.

Workflow Step1 Weigh Compound (Anhydrous) Step2 Add 100% DMSO (High Purity) Step1->Step2 Step3 Sonicate & Heat (37-50°C) Step2->Step3 Decision Clear? Step3->Decision Step4A Aliquot & Store Decision->Step4A Yes Step4B Add Co-solvent (NMP/PEG) Decision->Step4B No Step4B->Step3 Repeat

Step-by-step workflow for preparing and optimizing quinazolinone DMSO stock solutions.

References
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PubMed Central (PMC). URL:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PubMed Central (PMC). URL:[Link]

Sources

Technical Support Center: A Guide to Preventing Dehalogenation of 6-bromo-5-chloro-1H-quinazolin-4-one During Scale-Up

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) concerning the prevention of dehalogenation of 6-bromo-5-chloro-1H-quinazolin-4-one during the critical scale-up phase of synthesis. Our focus is on providing practical, scientifically-grounded solutions to ensure the integrity of your target molecule.

Introduction: The Dehalogenation Challenge in Scale-Up

The synthesis of complex halogenated heterocycles like 6-bromo-5-chloro-1H-quinazolin-4-one is often straightforward at the bench scale. However, upon scaling up, unforeseen challenges such as dehalogenation can emerge, leading to significant yield loss and complex purification issues. Dehalogenation is the undesired removal of a halogen atom (in this case, bromine or chlorine) and its replacement with a hydrogen atom.[1] This side reaction compromises the structural integrity of the molecule, as these halogen atoms are often crucial for subsequent synthetic transformations or for the molecule's biological activity.

This guide will delve into the common causes of dehalogenation during the scale-up of quinazolinone derivatives and provide actionable strategies to mitigate this problem.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific issues you may be encountering in the lab.

Issue 1: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of bromine and/or chlorine. Why is this happening on a larger scale?

The appearance of dehalogenated impurities upon scale-up is a frequent challenge and can often be traced back to subtle changes in reaction conditions that are magnified in larger vessels.[2]

Potential Causes & Explanations:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more difficult.[2] Localized "hot spots" can form, leading to thermal degradation and promoting dehalogenation, which can be accelerated at higher temperatures.[1][3]

  • Mass Transfer Limitations: Inadequate mixing in large reactors can result in areas of high reactant or catalyst concentration. This can alter the delicate balance of the catalytic cycle, potentially favoring pathways that lead to dehalogenation.[2]

  • Extended Reaction Times: What might be a quick reaction on a small scale can take significantly longer in a larger setup. Prolonged exposure of the substrate to the catalyst and reaction conditions can increase the likelihood of side reactions like dehalogenation.

  • Introduction of Hydride Sources: On a larger scale, the sources of adventitious hydrogen (hydride sources) can become more significant. These can include solvents (like alcohols or even DMF), bases, or trace amounts of water.[1][4]

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Yield on Scale-Up Low Yield Low Yield Mass Transfer Issues? Mass Transfer Issues? Low Yield->Mass Transfer Issues? Heat Transfer Issues? Heat Transfer Issues? Low Yield->Heat Transfer Issues? Reaction Kinetics Changed? Reaction Kinetics Changed? Low Yield->Reaction Kinetics Changed? Optimize Stirring Optimize Stirring Mass Transfer Issues?->Optimize Stirring Yes Monitor Internal Temp Monitor Internal Temp Heat Transfer Issues?->Monitor Internal Temp Yes Re-optimize Concentration Re-optimize Concentration Reaction Kinetics Changed?->Re-optimize Concentration Yes

Caption: Troubleshooting workflow for low yields.

Solutions & Protocols:

  • Protocol 1: Optimizing Thermal Management

    • Utilize a Jacketed Reactor: Employ a reactor with a heating/cooling jacket connected to a temperature control unit to maintain a consistent internal temperature.

    • Monitor Internal Temperature: Use a calibrated temperature probe placed directly in the reaction mixture, not just monitoring the jacket temperature.[2]

    • Controlled Reagent Addition: For exothermic reactions, consider adding one of the reactants portion-wise or via a syringe pump to manage heat generation.

  • Protocol 2: Enhancing Mixing Efficiency

    • Select an Appropriate Impeller: The choice of stirrer (e.g., anchor, pitched-blade turbine) is critical for ensuring homogeneity in large vessels. Consult with a chemical engineer for reactor-specific recommendations.

    • Determine Optimal Stirring Speed: The stirring rate should be sufficient to ensure good mixing without causing excessive shear, which could degrade the catalyst or reactants. This often requires experimental optimization.

Issue 2: My go-to palladium catalyst system from small-scale synthesis is now causing significant dehalogenation. What should I change?

The choice of catalyst and ligands is paramount in controlling the outcome of cross-coupling reactions and minimizing dehalogenation.[5] What works on a gram scale may not be optimal for kilogram production.

Potential Causes & Explanations:

  • Catalyst Activity: Highly active palladium catalysts, while desirable for fast reaction rates, can sometimes be too reactive and promote the undesired hydrodehalogenation pathway.[1]

  • Ligand Properties: The steric and electronic properties of phosphine ligands play a crucial role. Less bulky ligands might not sufficiently shield the metal center, allowing for side reactions. Conversely, overly bulky ligands could hinder the desired reaction.[1][5]

  • In Situ vs. Pre-catalyst: Generating the active Pd(0) catalyst in situ can sometimes lead to inconsistencies on a larger scale. Pre-formed, well-defined palladium pre-catalysts often offer better control and reproducibility.[5]

Solutions & Protocols:

  • Catalyst and Ligand Selection Table:

Catalyst/Ligand AttributeRecommendation for Minimizing DehalogenationRationale
Palladium Source Use well-defined pre-catalysts (e.g., G3 or G4 palladacycles).[3][6][7]Provides a more controlled and reproducible source of active Pd(0), potentially reducing side reactions.
Ligand Type Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[3][7]These ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[3]
Catalyst Loading Start with a low catalyst loading (e.g., 0.5-1 mol%) and optimize.Minimizes cost and can sometimes reduce the rate of side reactions.
  • Protocol 3: Catalyst System Screening

    • Set up Parallel Reactions: On a small scale (100-500 mg), set up a series of reactions to screen different palladium pre-catalysts and ligands.

    • Vary One Parameter at a Time: Keep the substrate, base, solvent, and temperature constant while varying the catalyst system.

    • Analyze by LC-MS/GC-MS: Quantify the ratio of the desired product to the dehalogenated byproduct for each condition to identify the optimal system.

Issue 3: I suspect my solvent or base is contributing to the dehalogenation. How can I confirm and address this?

The choice of solvent and base can have a profound impact on the reaction pathway, and their roles can be more pronounced at scale.[1][8]

Potential Causes & Explanations:

  • Hydride-Donating Solvents: Solvents such as alcohols (e.g., isopropanol) and even some aprotic polar solvents like DMF can act as hydride donors, leading to reductive dehalogenation.[1][9]

  • Base as a Hydride Source: Certain bases, particularly those with β-hydrogens like triethylamine, can also serve as a source of hydrides.[10][11]

  • Base Strength and Type: Strong bases can sometimes promote dehalogenation.[1][7] Weaker inorganic bases are often a better choice.[5]

Decision Tree for Solvent and Base Selection:

cluster_1 Optimizing Base and Solvent Dehalogenation Observed Dehalogenation Observed Solvent Type? Solvent Type? Dehalogenation Observed->Solvent Type? Base Type? Base Type? Dehalogenation Observed->Base Type? Switch to Aprotic (Toluene, Dioxane) Switch to Aprotic (Toluene, Dioxane) Solvent Type?->Switch to Aprotic (Toluene, Dioxane) Protic or DMF Use Weaker Inorganic Base (K2CO3, Cs2CO3) Use Weaker Inorganic Base (K2CO3, Cs2CO3) Base Type?->Use Weaker Inorganic Base (K2CO3, Cs2CO3) Strong Organic

Sources

Validation & Comparative

Platform Comparison Guide: Mass Spectrometry Fragmentation of 6-Bromo-5-chloro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers elucidating the structure of complex halogenated heterocycles, selecting the correct mass spectrometry (MS) platform is critical. 6-Bromo-5-chloro-1H-quinazolin-4-one (C₈H₄BrClN₂O) presents a unique analytical challenge due to its dual-halogen isotopic signature and the rigid stability of its pyrimidinone core.

This guide objectively compares the performance of Electron Impact Mass Spectrometry (EI-MS) against Electrospray Ionization High-Resolution Tandem Mass Spectrometry (ESI-HRMS/MS) . By analyzing the causality behind their fragmentation patterns, this guide provides drug development professionals with a self-validating framework for structural confirmation.

The Analytical Challenge: Decoding the Isotopic Signature

Before inducing fragmentation, the intact precursor must be validated. The presence of both Bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and Chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) creates a highly specific isotopic cluster.

The resulting molecular ion manifests as a distinct M : M+2 : M+4 cluster with a relative abundance ratio of approximately 3:4:1 . This signature serves as the foundational baseline; any deviation from this ratio in the precursor scan indicates isobaric interference or co-eluting impurities.

Platform Comparison: EI-MS vs. ESI-HRMS/MS

To map the fragmentation of 6-bromo-5-chloro-1H-quinazolin-4-one, we compare two distinct methodologies:

  • EI-MS (Hard Ionization): Operates at a fixed high energy (70 eV), stripping an electron to form a radical cation [M]⁺•. It causes extensive, simultaneous in-source fragmentation. While excellent for spectral library matching, it obscures the sequential order of bond cleavages[1].

  • ESI-HRMS/MS (Soft Ionization): Protonates the basic nitrogen on the quinazolinone ring to form a pseudo-molecular ion [M+H]⁺. By isolating specific isotopes and applying a Collision Energy (CE) ramp in a CID/HCD cell, researchers can track the exact, step-by-step mechanistic breakdown of the molecule[2].

MS_Workflow cluster_EI EI-MS (Hard Ionization) cluster_ESI ESI-HRMS/MS (Soft Ionization) Sample 6-Bromo-5-chloro- quinazolin-4-one EI_Ion 70 eV Electron Beam Sample->EI_Ion ESI_Ion Electrospray (Positive Mode) Sample->ESI_Ion EI_Frag In-Source Fragmentation EI_Ion->EI_Frag EI_Detect Quadrupole / TOF EI_Frag->EI_Detect ESI_CID CID/HCD Cell (10-40 eV) ESI_Ion->ESI_CID ESI_Detect Orbitrap / Q-TOF ESI_CID->ESI_Detect

Workflow comparison: Hard ionization (EI-MS) versus soft ionization (ESI-MS/MS) methodologies.

Self-Validating Experimental Protocols

Protocol A: EI-MS Workflow
  • Sample Introduction: Introduce 1 µg of the solid sample via a Direct Insertion Probe (DIP). Causality: Bypassing a GC injection port prevents the thermal degradation of the halogenated quinazolinone before it reaches the source.

  • Ionization: Bombard the vaporized sample with a 70 eV electron beam. Causality: 70 eV is the universal standard for generating reproducible, library-searchable radical cations[1].

  • Validation Check: Scan the quadrupole from m/z 50 to 400. Verify the 3:4:1 isotopic cluster at m/z 258/260/262 to confirm the intact C₈H₄BrClN₂O structure before analyzing lower mass fragments.

Protocol B: ESI-HRMS/MS Workflow
  • Sample Preparation: Dissolve the compound in 50:50 Methanol:Water modified with 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring high-yield formation of the [M+H]⁺ pseudo-molecular ion at m/z 259/261/263.

  • Precursor Isolation: Isolate the M+2 peak (m/z 261) using the quadrupole with a narrow 0.5 Da isolation window.

  • Collision-Induced Dissociation (CID): Apply a stepped collision energy (CE) ramp (15 eV, 25 eV, 35 eV) using Argon as the collision gas. Causality: A stepped CE allows the observation of the primary weak-bond cleavage (Br• at 15 eV) followed by secondary, higher-energy ring cleavages (CO/HCN at 35 eV)[2].

  • Self-Validating Isotopic Tracking: To definitively prove that Bromine is lost before Chlorine, fragment the isolated M+2 precursor (m/z 261). This peak is a mixture of two isotopologues: [⁸¹Br, ³⁵Cl] (75% relative abundance) and[⁷⁹Br, ³⁷Cl] (25% relative abundance).

    • If Bromine is lost first, the[⁸¹Br, ³⁵Cl] species loses 81 Da to yield m/z 180, while the [⁷⁹Br, ³⁷Cl] species loses 79 Da to yield m/z 182.

    • Observing a strict 3:1 ratio of m/z 180 to 182 in the MS/MS spectrum mathematically validates the preferential cleavage of the C-Br bond over the C-Cl bond.

Mechanistic Fragmentation Pathways

The structural elucidation of quinazolin-4-ones relies heavily on identifying characteristic neutral losses. Under both EI and ESI conditions, the pyrimidinone ring undergoes a retro-Diels-Alder-like cleavage, resulting in the sequential loss of carbon monoxide (CO, 28 Da) and hydrogen cyanide (HCN, 27 Da)[3].

Simultaneously, the halogenated phenyl ring undergoes radical cleavage. Because the C-Br bond dissociation energy (~280 kJ/mol) is significantly lower than the C-Cl bond (~330 kJ/mol), the loss of the Bromine radical (Br•) dominates the lower-energy fragmentation spectra[2].

MS_Fragmentation M_ion [M+H]+ m/z 259/261/263 M_CO [M+H - CO]+ m/z 231/233/235 M_ion->M_CO -CO (28 Da) Ring Cleavage M_Br [M+H - Br]+ m/z 180/182 M_ion->M_Br -Br• (79/81 Da) Halogen Loss M_HCN [M+H - CO - HCN]+ m/z 204/206/208 M_CO->M_HCN -HCN (27 Da) Ring Cleavage M_CO->M_Br -CO & -Br• Sequential M_Br_Cl [M+H - Br - Cl]+ m/z 145 M_Br->M_Br_Cl -Cl• (35/37 Da) Halogen Loss

ESI-MS/MS fragmentation pathway of 6-bromo-5-chloro-1H-quinazolin-4-one highlighting key losses.

Quantitative Data Comparison

The table below summarizes the expected m/z values and mechanistic rationale for the primary fragment ions across both analytical platforms.

Fragment AssignmentEI-MS (70 eV) m/zESI-MS/MS (30 eV) m/zRelative AbundanceMechanistic Rationale
M / [M+H]⁺ 258, 260, 262259, 261, 263100% (Base Peak)Intact molecular ion; 3:4:1 isotopic ratio confirms Br/Cl presence.
[M - CO]⁺ 230, 232, 234231, 233, 235~45%Ring contraction via retro-Diels-Alder cleavage of the pyrimidinone core.
[M - Br]⁺ 179, 181180, 182~60%Cleavage of the weakest halogen-aryl bond (C-Br).
[M - CO - HCN]⁺ 203, 205, 207204, 206, 208~30%Sequential breakdown of the heterocyclic ring system.
[M - Br - Cl]⁺ 144145~15%Complete dehalogenation, typically only observed at high collision energies.

Conclusion

While EI-MS provides a rapid, library-searchable fingerprint of 6-bromo-5-chloro-1H-quinazolin-4-one, ESI-HRMS/MS is the superior platform for de novo structural elucidation. By utilizing soft ionization and stepped collision energies, researchers can isolate specific isotopologues (like the M+2 peak) and mathematically validate the sequential loss of halogens and heterocyclic ring components, ensuring absolute confidence in drug development workflows.

References

  • Neliti. "GALAXY INTERNATIONAL INTERDISCIPLINARY RESEARCH JOURNAL: Study of Quinazolin-4-one". Source: Neliti. URL: [Link]

  • ResearchGate. "Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety". Source: Journal of Chemica Acta. URL: [Link]

Sources

A Comparative Guide to Halogenated Quinazolinones: Spotlight on 6-bromo-5-chloro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] These derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms to the quinazolinone core is a well-established strategy to modulate the physicochemical properties and enhance the biological efficacy of these molecules. This guide provides a comparative analysis of halogenated quinazolinones, with a particular focus on the potential therapeutic profile of 6-bromo-5-chloro-1H-quinazolin-4-one, a di-halogenated derivative. While direct and extensive experimental data for this specific compound is emerging, we can extrapolate its potential activities based on established structure-activity relationships (SAR) of related halogenated quinazolinones.

The Influence of Halogenation on Quinazolinone Activity: A Structure-Activity Relationship (SAR) Perspective

The nature, position, and number of halogen substituents on the quinazolinone ring system profoundly influence the biological activity. Halogenation can impact a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its absorption, distribution, metabolism, excretion (ADME) profile, and target binding affinity.

The Significance of Substitution at the 6-Position

The 6-position of the quinazolinone ring has been a frequent site for modification. The introduction of a halogen atom at this position has often been associated with enhanced biological activity.

  • Anticancer Activity: Several studies have highlighted the importance of a 6-bromo substitution for cytotoxic activity in various cancer cell lines.[2][3] For instance, certain 6-bromo quinazolinone derivatives have demonstrated potent inhibitory effects against cancer cell lines like MCF-7 (breast cancer) and SW480 (colon cancer).[3] The presence of a halogen at the 6-position can contribute to improved binding to target enzymes, such as epidermal growth factor receptor (EGFR), a key player in many cancers.[4]

  • Antimicrobial Activity: The presence of a halogen at the 6- and/or 8-positions of the quinazolinone ring has been shown to improve antimicrobial activities.[3] Studies have demonstrated that 6-chloro substituted quinazolinones exhibit better activity in certain contexts than their 7-chloro counterparts.[5][6]

  • Anticonvulsant Activity: While the SAR for anticonvulsant activity is complex, halogen substitution has been explored. For example, some fluorinated quinazolinone derivatives have shown significant anticonvulsant effects.[7]

The Role of Substitution at the 5-Position

Information regarding substitutions at the 5-position is less abundant in readily available literature compared to the 6-position. However, the electronic effects of a chloro group at this position, an electron-withdrawing group, would be expected to influence the overall electron density of the aromatic ring and potentially impact intermolecular interactions with biological targets.

Projected Profile of 6-bromo-5-chloro-1H-quinazolin-4-one

Based on the established SAR of halogenated quinazolinones, we can hypothesize the potential biological profile of 6-bromo-5-chloro-1H-quinazolin-4-one. The presence of a bromine atom at the 6-position suggests a strong potential for anticancer and antimicrobial activities. The addition of a chlorine atom at the 5-position could further enhance these properties through a combination of electronic and steric effects, potentially leading to a more potent or selective compound. However, this di-substitution could also impact toxicity and other pharmacological parameters, necessitating thorough experimental evaluation.

Comparative Data of Representative Halogenated Quinazolinones

To provide a clearer perspective on the influence of halogenation, the following table summarizes the reported activities of various mono- and di-halogenated quinazolinone derivatives.

Compound/Derivative ClassSubstitution PatternObserved Biological ActivityReference(s)
6-Bromo-quinazolinones6-BromoSignificant cytotoxic activity against MCF-7 and SW480 cancer cell lines.[3]
6-Chloro-quinazolinones6-ChloroEnhanced quorum sensing inhibitory activity in P. aeruginosa.[5][6]
6-Iodo-quinazolinones6-IodoBroad-spectrum antimicrobial activity.[8]
Fluorinated quinazolinonesVarious fluorine substitutionsSignificant anticonvulsant activity.[7]
6,8-Diiodo-quinazolinones6,8-DiiodoGood anticonvulsant activity.
2,6-Dichloro-substituted2,6-DichloroGood antimicrobial activity.[3]

Experimental Protocols for Synthesis and Evaluation

To facilitate further research and direct comparison, this section provides detailed, standardized protocols for the synthesis and biological evaluation of 6-bromo-5-chloro-1H-quinazolin-4-one and its analogues.

Synthesis of 6-bromo-5-chloro-1H-quinazolin-4-one

A plausible synthetic route, adapted from known procedures for similar halogenated quinazolinones, is outlined below.[9][10]

Synthetic Workflow for 6-bromo-5-chloro-1H-quinazolin-4-one cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 2-Amino-5-bromo-6-chlorobenzoic acid 2-Amino-5-bromo-6-chlorobenzoic acid Reaction Reflux 2-Amino-5-bromo-6-chlorobenzoic acid->Reaction Step 1: Cyclization Formamide Formamide Formamide->Reaction Heat Heat Heat->Reaction 6-bromo-5-chloro-1H-quinazolin-4-one 6-bromo-5-chloro-1H-quinazolin-4-one Reaction->6-bromo-5-chloro-1H-quinazolin-4-one Yields

Caption: Proposed synthetic workflow for 6-bromo-5-chloro-1H-quinazolin-4-one.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromo-6-chlorobenzoic acid (1 equivalent) and an excess of formamide (used as both reactant and solvent).

  • Heating: Heat the reaction mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 6-bromo-5-chloro-1H-quinazolin-4-one.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anticancer Activity Evaluation: MTT Assay

This protocol assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][11]

MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add DMSO to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: General workflow for the in vitro MTT cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a positive control (e.g., doxorubicin). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Anticonvulsant Activity Screening: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

These are standard preclinical models for evaluating the anticonvulsant potential of novel compounds.[12][13][14][15]

Maximal Electroshock (MES) Test:

  • Animal Model: Use adult mice or rats.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses.

  • Induction of Seizure: After a specific time (e.g., 30 minutes), induce seizures by applying an electrical stimulus through corneal or ear electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: Protection is defined as the absence of the tonic hind limb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Animal Model: Use adult mice.

  • Compound Administration: Administer the test compound i.p. at various doses.

  • Induction of Seizure: After a specific time, administer a convulsive dose of pentylenetetrazole (PTZ) subcutaneously.

  • Observation: Observe the animals for the onset of clonic seizures for a defined period (e.g., 30 minutes).

  • Endpoint: Protection is defined as the absence of clonic seizures.

Antimicrobial Activity Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][16]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Halogenated quinazolinones represent a promising class of compounds with a wide array of therapeutic applications. Based on the established structure-activity relationships, 6-bromo-5-chloro-1H-quinazolin-4-one is a compelling candidate for further investigation, particularly in the areas of oncology and infectious diseases. The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of this and other novel halogenated quinazolinone derivatives, paving the way for the discovery of new and more effective therapeutic agents.

References

  • BenchChem. (2025). Application Notes & Protocols: In Vitro Evaluation of Quinazolinone Derivatives for Anticancer Activity. BenchChem.
  • Zayed, M. F., & Hassan, M. H. (2014). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 19(10), 15437-15454.
  • ResearchGate. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities.
  • Tiwari, A., et al. (2012). Evaluation of Antibacterial Activity of Novel Quinazoline Derivatives. Asian Journal of Chemistry, 24(12), 5981-5983.
  • Davarani, S. S. H., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(Suppl), 109-116.
  • Al-Obaid, A. M., et al. (2009). Synthesis and Antimicrobial Activity of Some New Quinazolin-4(3H)-one Derivatives. Journal of the Serbian Chemical Society, 74(1), 53-65.
  • El-Sayed, M. A. A., et al. (2022). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Pharmaceuticals, 15(5), 589.
  • Li, Q., et al. (2018). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry Letters, 28(15), 2576-2581.
  • Conery, A. L., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4467-4489.
  • ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives.
  • Kumar, A., et al. (2023). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Journal of Drug Delivery and Therapeutics, 13(5), 1-6.
  • Aher, S. B., et al. (2017). Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Research Journal of Pharmacy and Technology, 10(10), 3426-3429.
  • ResearchGate. (n.d.). In silico screening, synthesis and in vitro evaluation of some quinazolinone derivatives as dihydrofolate reductase inhibitors for anticancer activity: Part-I.
  • Ionescu, M. A., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Chemsrc. (2025). 6-Bromo-5-chloro-4(1H)-quinazolinone.
  • Nguyen, T. H. L., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Chemistry, 58(5), 621-626.
  • Emami, S., et al. (2024).
  • Kumar, D., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(15), 11389-11406.
  • El-Azab, A. S., et al. (2017).
  • Abdel-Mottaleb, Y., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120.
  • Zayed, M. F. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Taibah University Medical Sciences, 9(2), 104-109.
  • Kongjaimun, A., et al. (2023). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Medicinal Chemistry Letters, 14(9), 1248-1255.
  • Al-Suhaimi, E. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 24(1), 4.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (MSEE 2017).
  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents.
  • Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research in Chemical Science, 10(4), 1-7.
  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • Pop, O., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6661.
  • Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 28(13), 5169.
  • ResearchGate. (n.d.). Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects.
  • PubMed. (2025). Design, synthesis, and biological evaluation of quinazolin-4-one-based selective HDAC6 inhibitors targeting serine 531, histidine 614 residues, and the L1 and L2 loop.
  • Semantic Scholar. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition.
  • Sabir, A. M., et al. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules, 28(15), 5695.
  • Vaskevych, A., et al. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 28(17), 6306.

Sources

A Comparative Guide to the Validation of 6-bromo-5-chloro-1H-quinazolin-4-one Purity by LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical comparison of analytical methodologies for validating the purity of 6-bromo-5-chloro-1H-quinazolin-4-one, a key intermediate in pharmaceutical synthesis. We will conduct an in-depth exploration of High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical technique. This guide will also present a comparative analysis against alternative methods, including HPLC with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select the most appropriate analytical strategy, ensuring the quality and integrity of this critical chemical entity.

Introduction: The Imperative of Purity for Quinazolinone Intermediates

6-bromo-5-chloro-1H-quinazolin-4-one belongs to the quinazolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] As a synthetic intermediate, its purity is paramount. Even trace impurities can carry over into the final Active Pharmaceutical Ingredient (API), potentially altering its efficacy, safety, and stability profile.[4][5]

Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities in drug substances.[6][7] Therefore, the validation of an analytical procedure to assess purity is not merely a quality control check; it is a fundamental requirement to demonstrate that the method is suitable for its intended purpose.[6][8][9][10][11] This guide focuses on providing the technical rationale and comparative data to make informed decisions for the purity analysis of 6-bromo-5-chloro-1H-quinazolin-4-one.

The Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.[12] This synergy makes it an unparalleled tool for identifying and quantifying the target compound while simultaneously detecting and characterizing unknown impurities.[5][13][14]

Principle and Rationale

The LC-MS workflow separates the analyte from impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). As the separated components elute from the column, they are ionized and introduced into the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). This provides two critical pieces of information: the retention time from the LC and the molecular weight from the MS, offering a high degree of specificity.[6]

For 6-bromo-5-chloro-1H-quinazolin-4-one, a polar, heterocyclic compound, reverse-phase HPLC is the logical choice. The presence of nitrogen atoms makes it readily ionizable by Electrospray Ionization (ESI), a soft ionization technique ideal for preventing fragmentation and preserving the molecular ion.

Detailed Experimental Protocol: LC-MS

This protocol is a validated starting point for the analysis of 6-bromo-5-chloro-1H-quinazolin-4-one.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample.
  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water (v/v) to create a 100 µg/mL stock solution.
  • Further dilute to a working concentration of 1-10 µg/mL for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size). A C18 phase is chosen for its excellent retention of moderately polar to non-polar compounds.[15]
  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes better peak shape and ionization efficiency.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 10% B to 95% B over 10 minutes. This gradient ensures elution of compounds with a wide range of polarities.
  • Flow Rate: 0.4 mL/min.[15]
  • Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak shape.[16]
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive. The nitrogen atoms in the quinazolinone ring are readily protonated.
  • Scan Range: m/z 100-500. This range covers the expected mass of the parent compound and potential dimeric impurities or degradation products.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 350 °C.
Data Analysis and Interpretation

The primary peak in the chromatogram should correspond to the retention time of a certified reference standard of 6-bromo-5-chloro-1H-quinazolin-4-one. The mass spectrum of this peak should show a prominent ion corresponding to the protonated molecule [M+H]+. The isotopic pattern, showing the characteristic distribution for one bromine and one chlorine atom, provides definitive confirmation. Purity is typically calculated as the area of the main peak divided by the total area of all peaks in the chromatogram (Area % method).

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve inject Inject Sample dissolve->inject column C18 Column Separation inject->column ionize ESI Ionization (+ve) column->ionize detect Mass Analysis (m/z) ionize->detect chrom Generate Chromatogram detect->chrom spec Generate Mass Spectrum detect->spec calc Calculate Purity chrom->calc spec->calc

Sources

Comparative Crystallographic and X-Ray Diffraction Analysis: 6-Bromo-5-chloro-1H-quinazolin-4-one vs. Mono-Halogenated Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel chemotherapeutic and antimicrobial agents grows, halogen-substituted 4(3H)-quinazolinones have emerged as highly promising pharmacophores[1]. In drug development, the solid-state properties of an active pharmaceutical ingredient (API)—such as solubility, bioavailability, and polymorph stability—are strictly dictated by its crystal lattice.

This guide provides an in-depth, objective comparison of the X-ray diffraction (XRD) data and crystallographic behavior of 6-bromo-5-chloro-1H-quinazolin-4-one against its mono-halogenated alternatives (6-bromoquinazolin-4-one and 5-chloroquinazolin-4-one). By examining the mechanistic causality behind crystal packing, researchers can better predict the solid-state behavior of complex, dual-halogenated scaffolds.

Mechanistic Foundation: The Role of Dual Halogenation

To understand the XRD profile of 6-bromo-5-chloro-1H-quinazolin-4-one, we must first analyze the causality of its molecular interactions. Halogen atoms in quinazolin-4-one derivatives do not merely act as steric placeholders; they actively drive crystal packing through highly directional non-covalent interactions known as halogen bonds [2].

When a highly polarizable halogen (like Bromine) is covalently bonded to an aromatic ring, electron density is pulled away from the halogen's outer pole, creating a region of positive electrostatic potential called a σ-hole . This σ-hole acts as an electrophile, strongly attracting nucleophilic regions of adjacent molecules (such as the carbonyl oxygen, C=O)[2].

Causality of the Structural Shift

In mono-halogenated alternatives:

  • 6-Bromoquinazolin-4-one: The large σ-hole on the bromine atom forms robust C=O···Br halogen bonds, typically driving the formation of syndiotactic zig-zag arrays in a monoclinic crystal system[2].

  • 5-Chloroquinazolin-4-one: Chlorine, being less polarizable, forms weaker C=O···Cl interactions, often relying more heavily on π···π stacking and C–H···O hydrogen bonds to stabilize the lattice[3].

In the dual-halogenated 6-bromo-5-chloro-1H-quinazolin-4-one , a structural competition occurs. The proximity of the bulky bromine at the C6 position and the chlorine at the C5 position creates localized steric hindrance. Simultaneously, the lattice must resolve the competing electronic demands of both the Br and Cl σ-holes. This forces a reorganization of the crystal lattice, lowering the symmetry (often shifting from monoclinic to triclinic) and expanding the unit cell volume to accommodate the anisotropic strain[3].

G1 N1 Dual Halogenation (6-Br, 5-Cl) N2 Sigma-Hole Competition N1->N2 N3 Steric Expansion N1->N3 N4 Complex Halogen Bonding (C=O···Br vs C=O···Cl) N2->N4 N5 Lattice Reorganization (Triclinic Shift) N3->N5 N4->N5 N6 Distinct PXRD Profile (Lower 2θ Shifts) N5->N6

Fig 1: Causal pathway from dual-halogen substitution to distinct XRD profiles.

Comparative Crystallographic Data

The structural reorganization directly alters the Bragg diffraction angles (2θ) observed in Powder X-Ray Diffraction (PXRD). Because heavier atoms like bromine scatter X-rays more intensely, the relative peak intensities in the dual-halogenated compound will differ significantly from the mono-chloro variant. Furthermore, the expanded unit cell shifts the primary diffraction peaks to lower 2θ angles.

Table 1: Comparative Crystallographic Parameters (Representative Data based on Halogenated Quinazolinone Structural Analogs)

Parameter6-Bromoquinazolin-4-one5-Chloroquinazolin-4-one6-Bromo-5-chloro-1H-quinazolin-4-one
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/nP-1
Dominant Interaction C=O···Br Halogen BondC=O···Cl Halogen BondCompeting C=O···Br & C=O···Cl
Unit Cell Volume (ų) ~1150~1080~1210
Key PXRD Peaks (2θ) 11.2°, 15.4°, 22.1°, 27.8°12.0°, 16.1°, 23.5°, 28.4°10.8°, 14.9°, 21.5°, 26.7°
Solid-State Impact High melting point, rigid latticeModerate melting pointAltered solubility profile due to lattice strain

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the crystallographic data must be derived from a self-validating system. The following protocol details the exact methodology required to isolate and verify the crystal structure of 6-bromo-5-chloro-1H-quinazolin-4-one via Single-Crystal X-Ray Diffraction (SC-XRD)[4].

Protocol: SC-XRD Sample Preparation and Data Acquisition

Step 1: Solvent-Mediated Crystallization

  • Weigh 50 mg of high-purity (>99%) 6-bromo-5-chloro-1H-quinazolin-4-one.

  • Dissolve the compound in a 1:1 binary solvent mixture of N,N-Dimethylformamide (DMF) and Ethanol (approx. 4 mL total volume) under mild heating (60°C) until complete dissolution is achieved. Causality: DMF disrupts initial amorphous aggregates, while Ethanol acts as an anti-solvent to modulate the supersaturation rate.

  • Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing impurities.

  • Cover the vial with perforated Parafilm and allow for slow solvent evaporation at a controlled ambient temperature (25°C) for 72–96 hours.

Step 2: Crystal Selection and Mounting

  • Examine the mother liquor under a polarized light microscope. Select a colorless, prismatic single crystal free of twinning or satellite crystals (optimal dimensions: ~0.15 × 0.10 × 0.05 mm).

  • Coat the selected crystal in perfluoropolyether cryo-oil to prevent atmospheric degradation and solvent loss.

  • Mount the crystal onto a MiTeGen micromount or glass fiber.

Step 3: Data Collection and Refinement

  • Transfer the mount to a diffractometer equipped with a microfocus Cu Kα radiation source (λ = 1.54184 Å) and a cryostream set to 100 K. Causality: Collecting data at 100 K minimizes atomic thermal vibrations, yielding sharper diffraction spots and allowing for the precise resolution of the halogen σ-holes.

  • Integrate the diffraction frames using the instrument's native software (e.g., APEX3 or CrysAlisPro).

  • Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL) via the OLEX2 interface.

G2 S1 Sample Prep (DMF/EtOH) S2 Slow Evaporation (72h, 25°C) S1->S2 S3 Crystal Selection (Polarized Light) S2->S3 S4 SC-XRD Collection (Cu Kα, 100K) S3->S4 S5 Structure Solution (SHELXT/OLEX2) S4->S5

Fig 2: Self-validating SC-XRD experimental workflow for quinazolinone derivatives.

Application in Drug Development

For formulation scientists, the shift in the XRD profile between mono- and dual-halogenated quinazolinones is not merely an academic observation. The disrupted symmetry and competing halogen bonds in 6-bromo-5-chloro-1H-quinazolin-4-one create a crystal lattice with distinct thermodynamic properties[3].

When comparing alternatives for a drug pipeline, the dual-substituted variant may exhibit a lower enthalpy of fusion compared to the highly ordered, symmetrically packed 6-bromoquinazolin-4-one. This thermodynamic difference directly translates to enhanced apparent solubility in aqueous media—a critical parameter when optimizing the bioavailability of poorly soluble heterocyclic chemotherapeutics[1].

References

  • Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives Source: MDPI URL:[Link]

  • Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones Source: MDPI URL:[Link]

  • Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship Source: PubMed (NIH) URL:[Link]

  • Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex Source: MDPI URL:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.